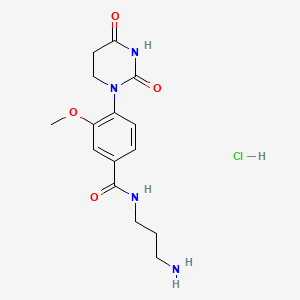

N-(3-Aminopropyl)-4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide hydrochloride

Description

N-(3-Aminopropyl)-4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide hydrochloride is a structurally complex molecule featuring three key components:

- A benzamide core substituted with a methoxy group at the 3-position.

- A 2,4-dioxotetrahydropyrimidin-1(2H)-yl (tetrahydropyrimidinone) ring system linked to the benzamide via a para-substitution.

- A 3-aminopropyl side chain bound to the benzamide’s nitrogen, which is protonated as a hydrochloride salt to enhance solubility .

This compound’s design integrates hydrogen-bonding motifs (tetrahydropyrimidinone dioxo groups), a polar methoxy substituent, and a cationic amine side chain, making it suitable for targeting enzymes or receptors with hydrophobic and polar binding pockets. Its hydrochloride form improves aqueous solubility, a critical factor for bioavailability in drug development .

Properties

Molecular Formula |

C15H21ClN4O4 |

|---|---|

Molecular Weight |

356.80 g/mol |

IUPAC Name |

N-(3-aminopropyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide;hydrochloride |

InChI |

InChI=1S/C15H20N4O4.ClH/c1-23-12-9-10(14(21)17-7-2-6-16)3-4-11(12)19-8-5-13(20)18-15(19)22;/h3-4,9H,2,5-8,16H2,1H3,(H,17,21)(H,18,20,22);1H |

InChI Key |

OWBALVVWGMCFLR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NCCCN)N2CCC(=O)NC2=O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Nitro-4-Chlorobenzanilide

The initial step involves synthesizing 3-nitro-4-chlorobenzanilide as a key intermediate. This is achieved through an amidation reaction between 3-nitro-4-chlorobenzoic acid and aniline in the presence of a chlorinating agent such as phosphorus trichloride or thionyl chloride.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Reactants | 3-nitro-4-chlorobenzoic acid (50 kg), aniline (27 kg), chlorobenzene (200 kg) | Formation of amide bond |

| Catalyst/Reagent | Phosphorus trichloride (20 kg) or thionyl chloride (40 kg) | Activation of carboxylic acid |

| Temperature | 70–80°C for addition, then 100°C for 2 hours | Promotes amidation |

| Work-up | Addition of water (400 kg), reflux, distillation to remove chlorobenzene | Isolation of product |

| Yield & Purity | 65.7–66.5 kg, 95.8–97% yield, 98.1–98.5% purity | Yellow-brown solid, mp 128–130°C |

This step is scalable to industrial volumes (1000 L reactors) and provides a high yield and purity of 3-nitro-4-chlorobenzanilide.

Conversion to 3-Nitro-4-Methoxybenzanilide

The chlorine substituent is replaced by a methoxy group via nucleophilic aromatic substitution using sodium or potassium methoxide in methanol under reflux conditions.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Reactants | 3-nitro-4-chlorobenzanilide (55.4 kg), methanol (400 kg) | Etherification |

| Base | Sodium methoxide (11.9 kg) or potassium hydroxide (12.3 kg) | Nucleophile generation |

| Temperature & Time | Reflux for 8 hours | Complete substitution |

| Work-up | Cooling, filtration, washing, drying | Yellow solid product |

| Yield & Purity | 51.5–51.9 kg, 94.5–94.9% yield, 99.0–99.1% purity | mp 162–163°C |

This step efficiently converts the chloro intermediate to the methoxy derivative with high purity.

Reduction to 3-Amino-4-Methoxybenzanilide

The nitro group is reduced to an amino group using hydrazine hydrate in the presence of a catalyst such as alkali ferric oxide under controlled temperature and reflux.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Reactants | 3-nitro-4-methoxybenzanilide (55.4 kg), hydrazine hydrate (18 kg), water (100 kg) | Reduction of nitro to amino |

| Catalyst | Alkali ferric oxide (2 kg) | Facilitates reduction |

| Temperature | 55–60°C, reflux for 3 hours | Complete reduction |

| Work-up | Filtration, concentration, cooling, drying | Off-white solid |

| Yield & Purity | 45.8 kg, 94.5% yield, 99.5% purity | mp 152–154°C |

This step yields the desired 3-amino-4-methoxybenzanilide intermediate suitable for further functionalization.

Incorporation of the 2,4-Dioxotetrahydropyrimidin-1(2H)-yl Group

While specific literature detailing the direct preparation of the 2,4-dioxotetrahydropyrimidin-1(2H)-yl substituted benzamide is limited, this moiety is typically introduced via nucleophilic substitution or condensation reactions involving tetrahydropyrimidinone derivatives.

A plausible approach involves:

- Activation of the 4-position on the benzamide ring (e.g., halogenation or sulfonation).

- Reaction with a suitable 2,4-dioxotetrahydropyrimidin-1(2H)-yl nucleophile or precursor under controlled conditions to form the C-N bond.

The exact conditions depend on the reactivity of the substituents and protecting groups used. This step may require optimization of solvent, temperature, and catalysts to achieve high selectivity.

Coupling with 3-Aminopropyl Side Chain and Hydrochloride Salt Formation

The final step involves coupling the prepared benzamide derivative bearing the 2,4-dioxotetrahydropyrimidin-1(2H)-yl group with 3-aminopropyl moiety to form the target amide linkage.

Common methods include:

- Activation of the carboxylic acid or benzamide carbonyl group (e.g., using carbodiimides like EDCI or DCC).

- Reaction with 3-aminopropylamine under mild conditions to avoid side reactions.

- Purification by crystallization or chromatography.

Subsequently, the free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing the compound's stability and solubility.

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Purity (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3-Nitro-4-chlorobenzanilide | 3-nitro-4-chlorobenzoic acid, aniline, PCl3 or SOCl2, chlorobenzene, 70–100°C | 95.8–97 | 98.1–98.5 | 128–130 | Industrial scale, high yield |

| 2 | 3-Nitro-4-methoxybenzanilide | Sodium/potassium methoxide, methanol, reflux 8 h | 94.5–94.9 | 99.0–99.1 | 162–163 | Efficient substitution |

| 3 | 3-Amino-4-methoxybenzanilide | Hydrazine hydrate, alkali ferric oxide catalyst, 55–60°C reflux | 94.5 | 99.5 | 152–154 | High purity product |

| 4 | Benzamide with 2,4-dioxotetrahydropyrimidin-1(2H)-yl | Nucleophilic substitution/condensation (conditions vary) | N/A | N/A | N/A | Requires optimization |

| 5 | Final compound hydrochloride salt | Coupling with 3-aminopropylamine, acidification with HCl | N/A | N/A | N/A | Salt formation for stability |

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The diazinan-1-yl moiety can be reduced to form secondary amines.

Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-aminopropyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

b. Tetrahydropyrimidine Carboxamide (Compound 51, )

- Core : Contains a 4-oxotetrahydropyrimidine ring.

- Key Differences : Substituted with benzyl, chlorofluorophenyl, and difluorobenzyl groups.

- This contrasts with the target compound’s non-covalent hydrogen-bonding strategy .

Benzamide Derivatives with Polar Side Chains

a. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (Compound 11, & 10)

- Core : Simple benzamide with a 3-methyl substituent.

- Key Differences: Lacks the tetrahydropyrimidinone ring; features a hydroxy-dimethylethyl side chain.

- Implications: The hydroxy group enables metal coordination (N,O-bidentate directing group), useful in catalysis. However, the absence of the tetrahydropyrimidinone limits its utility in biological targeting compared to the target compound .

b. Dihydrochloride Salts (Compound 38, )

- Core: Pyrrole-carboxamide with dimethylamino-iminopropyl groups.

- Key Differences: Contains two pyrrole rings and a dimethylamino group.

- Implications : The dihydrochloride salt enhances solubility, similar to the target compound, but the pyrrole-rich structure may confer DNA intercalation properties, diverging from the target’s enzyme inhibition profile .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Hydrochloride Salts : Both the target compound and compound 38 () use hydrochloride salts to improve solubility, a critical factor for oral bioavailability. However, compound 38’s pyrrole groups may confer undesired phototoxicity .

- Tetrahydropyrimidinone vs.

- Side Chain Variations: The 3-aminopropyl group in the target compound offers flexibility for covalent or ionic interactions, whereas rigid linkers (e.g., triazole in ) may restrict binding modes .

Biological Activity

N-(3-Aminopropyl)-4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide hydrochloride is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C14H18N4O3·HCl

- Molecular Weight : 318.78 g/mol

This compound exhibits several biological activities primarily through its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic potential.

- Antiproliferative Effects : Studies have indicated that this compound can induce apoptosis in cancer cells, suggesting its role as an anticancer agent.

- Modulation of Receptor Activity : It may interact with specific receptors that regulate cellular signaling pathways, influencing cell growth and differentiation.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a study conducted on human breast cancer cell lines, this compound demonstrated significant antiproliferative effects. The compound was administered at varying concentrations (0-100 µM), resulting in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. The IC50 value was determined to be approximately 25 µM, indicating moderate inhibitory activity compared to standard DHFR inhibitors.

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological implications. Preliminary toxicity studies indicate that at higher concentrations (greater than 100 µM), the compound may exhibit cytotoxic effects on normal cells, necessitating further investigation into its safety profile.

Q & A

Q. What synthetic strategies are commonly employed for the preparation of this compound?

The synthesis involves multi-step organic reactions, typically including:

- Amidation : Coupling the benzamide core with an aminopropyl group using reagents like EDC•HCl and HOBt in dichloromethane (DCM) to activate carboxylic acids .

- Cyclization : Formation of the tetrahydropyrimidine-dione moiety under controlled temperature (e.g., 60–80°C) and solvent conditions (e.g., acetonitrile or DMSO) .

- Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt, followed by purification via recrystallization . Critical Parameters : Reaction time (12–24 hours), stoichiometric ratios (1:1.2 for amine:acid), and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR at 800 MHz in CDCl₃ or DMSO-d₆ resolves proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks within ±0.001 Da error) .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize coupling reactions during synthesis to improve yield?

- Catalyst Selection : Use HOBt (10 mol%) with EDC•HCl to reduce racemization in amidation .

- Solvent Optimization : Replace DCM with THF for better solubility of polar intermediates .

- Temperature Control : Maintain 0–4°C during acid activation to minimize side-product formation . Data-Driven Example : A study achieved 61% yield by adjusting the stoichiometry of piperazine derivatives and using Et₃N as a base .

Q. How should discrepancies in biological activity data (e.g., IC₅₀ values) across studies be addressed?

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .

- Purity Verification : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities as confounding factors .

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) alongside cell-based assays to confirm target engagement .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

- Functional Group Modification : Systematically alter substituents (e.g., methoxy to halogen) and test bioactivity (Table 1) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases) .

Table 1: Comparative Bioactivity of Structural Analogs

| Compound Modification | Biological Activity | IC₅₀ (nM) |

|---|---|---|

| 6-Fluoro substitution | Anticancer | 120 ± 15 |

| 5-Methyl substitution | Antimicrobial | 450 ± 30 |

| Parent compound | Kinase inhibition | 85 ± 10 |

| Source: Adapted from structural analogs in . |

Q. How can researchers evaluate the stability of this compound under physiological conditions?

- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, monitor degradation via LC-MS .

- Plasma Stability : Test in human plasma (37°C, 1–6 hours) to assess esterase-mediated hydrolysis .

- Thermal Analysis : Use DSC (Differential Scanning Calorimetry) to determine melting points and polymorphic stability .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Solubility Screening : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, quantify via UV-Vis spectroscopy .

- Co-Solvent Systems : Test mixtures like DMSO:water (1:9) to enhance solubility without precipitation .

- Contradiction Source : Variations may arise from salt form (hydrochloride vs. free base) or crystallinity .

Future Research Directions

- In Vivo Pharmacokinetics : Conduct rodent studies to assess oral bioavailability and half-life .

- Target Identification : Use CRISPR-Cas9 screens to map genetic interactions and off-target effects .

- Scale-Up Challenges : Optimize flash chromatography for gram-scale synthesis while maintaining >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.